Acetylglycine
Overview
Description
Acetylglycine, also known as Aceturic acid, is a derivative of the amino acid glycine . It is used in biological research of peptidomimetics and is used as the blocking agent of the N-terminus to prepare unnatural and unusual amino acids and amino acid analogs as well as to modify peptides .
Synthesis Analysis
Acetylglycine can be synthesized by warming glycine either with a slight excess of acetic anhydride in benzene , or with an equal molar amount of acetic anhydride in glacial (concentrated) acetic acid . Another method involves reacting paraformaldehyde with an acetamide and carbon monoxide in the presence of a cobalt-containing catalyst .Molecular Structure Analysis
The molecular formula of Acetylglycine is C4H7NO3 . Quantum chemical computations have been performed on the grown crystal with DFT-B3LYP/6-311++G(d,p) basis set . The theoretically obtained geometrical parameters and vibrational frequencies are in close agreement with experimental data .Chemical Reactions Analysis
While specific chemical reactions involving Acetylglycine are not detailed in the search results, it’s worth noting that N-Heterocyclic carbene ligands have revolutionized the field of modern metal catalysis . Acetylglycine, being a derivative of glycine, could potentially be involved in similar reactions.Physical And Chemical Properties Analysis
Acetylglycine appears as white to light yellow crystal powder . It has a melting point of 207-209 °C, a boiling point of 218.88°C, and a density of 1.3886 . It is soluble in water and alcohol, slightly soluble in acetone, chloroform, and glacial acetic acid, and almost insoluble in ether and benzene .Scientific Research Applications
Solubility and Thermodynamic Properties
Acetylglycine, known as N-Acetylglycine, has been extensively studied for its solubility and thermodynamic properties in various solvents. The solubility in binary solvent mixtures like methanol and acetonitrile has been measured, revealing insights into its entropy, enthalpy, and Gibbs energy, which are crucial for its applications in organic chemistry and pharmaceuticals (Yang, 2016).
Structural and Spectral Properties
The molecular structure and vibrational spectra of acetylglycine and its derivatives have been the focus of research, using both experimental and theoretical methods. Studies have analyzed the molecular and electronic properties of compounds like tert-butylammonium N-acetylglycinate, providing insights into their potential applications in drug research and pharmaceuticals (Senthilkumar et al., 2020).
Tautomerization and Ionization Studies
Research has also been conducted on the tautomerization and ionization of N-acetylglycine molecules, especially in relation to the presence of the peptide bond. These studies have implications for understanding the behavior of ionized molecules in biological systems (Kočišek et al., 2015).
Computational and Quantum Chemical Studies
Quantum chemical computational studies have been performed on N-acetylglycine crystals, examining their geometric and vibrational frequencies and exploring their potential in nonlinear optics. This research is significant for understanding the structure-property relationship of N-acetylglycine molecules (Usha et al., 2021).
Conformational Behavior and Molecular Interactions
Investigations into the conformational behavior of N-acetylglycine and its interactions with other molecules in solutions have been insightful. These studies are essential for understanding the molecular dynamics in various biological and chemical processes (Pérez-Sánchez et al., 2020).
Applications in Advanced Material Science
Research has also focused on the application of acetylglycine in the field of advanced materials. Studies on N-acetylglycine single crystals have been conducted to predict material behavior, which is vital for advancements in material science and technology (Bee et al., 2014).
Interaction with Biological Molecules
Studies on the interaction of N-acetylglycine with other biological molecules, like amino acids and peptides, have been important for understanding its role in biological systems and its potential use in therapeutic applications (Waluk et al., 2012).
Future Directions
properties
IUPAC Name |
2-acetamidoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJIRPAQVSHGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Record name | aceturic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aceturic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043793 | |
Record name | Aceturic Acid | |
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Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Aceturic acid | |
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Record name | Acetylglycine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
26.3 mg/mL at 15 °C | |
Record name | Acetylamino-Acetic Acid | |
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Record name | Acetylglycine | |
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Product Name |
N-Acetylglycine | |
CAS RN |
543-24-8 | |
Record name | Acetylglycine | |
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Record name | Aceturic acid | |
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Record name | Acetylamino-Acetic Acid | |
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Record name | N-ACETYLGLYCINE | |
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Record name | Glycine, N-acetyl- | |
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Record name | Aceturic Acid | |
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Record name | N-acetylglycine | |
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Record name | ACETURIC ACID | |
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Record name | Acetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 209 °C | |
Record name | Acetylamino-Acetic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02713 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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